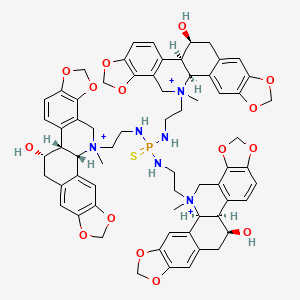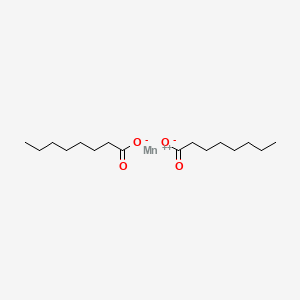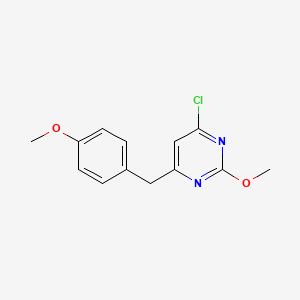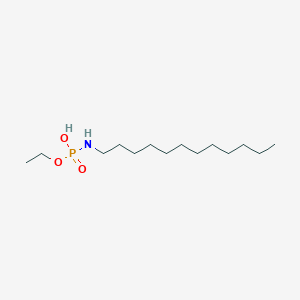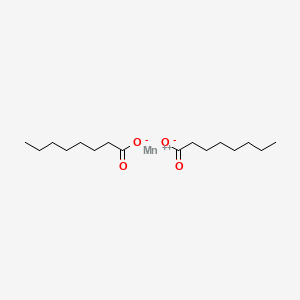
Manganese octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese octanoate, also known as manganese 2-ethylhexanoate, is a chemical compound formed from manganese and octanoic acid. It is commonly used as a drier in paints, varnishes, and printing inks due to its catalytic properties that accelerate the drying process. The compound is typically sold as a clear brown solution in a petroleum solvent containing about 6% manganese .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Manganese octanoate is commercially synthesized by reacting 2-ethylhexanoic acid with manganous hydroxide. The reaction typically occurs in a petroleum solvent, resulting in a clear brown solution containing manganese . The reaction conditions include maintaining a controlled temperature and ensuring the proper molar ratios of the reactants to achieve optimal yield.
Industrial Production Methods
In industrial settings, this compound is produced by combining manganese sulfate monohydrate with 2-ethylhexanoic acid. The mixture is then heated and stirred to facilitate the reaction, followed by purification processes to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Manganese octanoate undergoes various chemical reactions, including:
Oxidation: It acts as a catalyst in oxidation reactions, particularly in the drying of paints and coatings.
Polymerization: It facilitates polymerization reactions in the production of polymers like polyethylene and polypropylene.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxygen and organic solvents. The conditions typically involve elevated temperatures to enhance the reaction rates .
Major Products Formed
The major products formed from reactions involving this compound include hardened paint films, polymers with controlled molecular weights, and durable adhesives and sealants .
Applications De Recherche Scientifique
Manganese octanoate has a wide range of scientific research applications:
Mécanisme D'action
Manganese octanoate exerts its effects primarily through its catalytic properties. It lowers the activation energy of chemical reactions, facilitating the transformation of reactants into products more efficiently. In oxidation reactions, it accelerates the formation of radicals that lead to the drying and hardening of paints and coatings . The molecular targets and pathways involved include the activation of oxygen molecules and the stabilization of reaction intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cobalt 2-ethylhexanoate: Another commonly used drier in paints and coatings, known for its high oxidation rate.
Manganese acetylacetonate: Used as a catalyst in various chemical reactions, including oxidation and polymerization.
Uniqueness of Manganese Octanoate
This compound is unique due to its balance of catalytic activity and thermal stability. It is effective in a wide range of applications, from industrial processes to scientific research, making it a versatile and valuable compound .
Propriétés
Numéro CAS |
6819-13-2 |
|---|---|
Formule moléculaire |
C16H30MnO4 |
Poids moléculaire |
341.34 g/mol |
Nom IUPAC |
manganese(2+);octanoate |
InChI |
InChI=1S/2C8H16O2.Mn/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 |
Clé InChI |
SGLXWMAOOWXVAM-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Mn+2] |
Numéros CAS associés |
124-07-2 (Parent) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


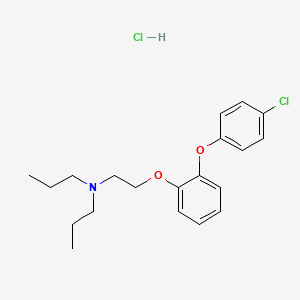
![2,7-diethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12803775.png)
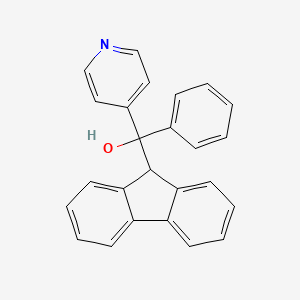
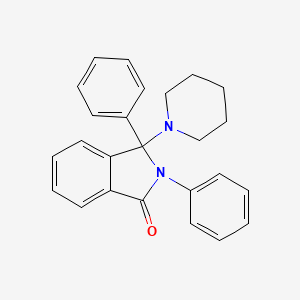
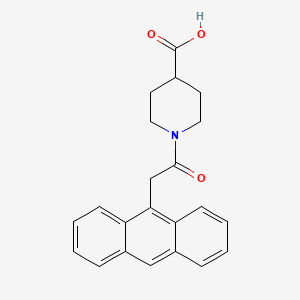
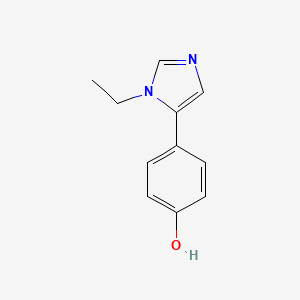
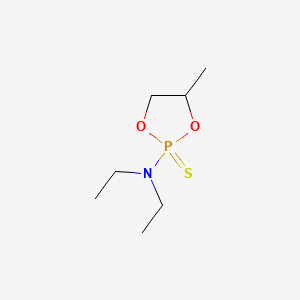
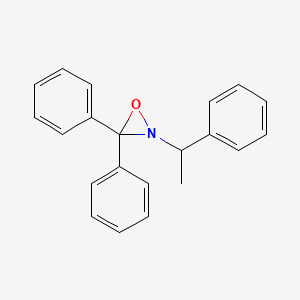
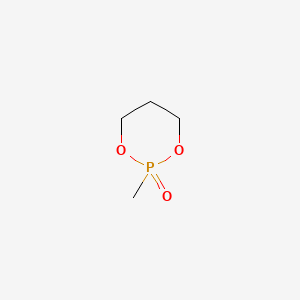
![7-chloro-N-[3-(2-nitroimidazol-1-yl)propyl]quinolin-4-amine](/img/structure/B12803823.png)
